

An In-depth Technical Guide to the Stereoisomers of Bromo-DragonFLY

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromo-DragonFLY**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the (R)-(-)-**Bromo-DragonFLY** and (S)-(+)-**Bromo-DragonFLY** enantiomers. **Bromo-DragonFLY**, or 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane, is a potent and long-acting psychedelic substance.^[1] Its rigid structure, resembling a dragonfly, is derived from the phenethylamine class.^{[2][3]} The presence of a chiral center at the alpha-carbon of the propane side chain results in two distinct stereoisomers, (R) and (S), which exhibit significant differences in their pharmacological profiles. This document outlines their synthesis, pharmacodynamics, in vivo effects, and the experimental methodologies used for their characterization.

Chemical Structure and Stereochemistry

The core structure of **Bromo-DragonFLY** features a benzodifuran ring system, which conformationally constrains the molecule.^[4] The key stereochemical distinction lies at the C2 position of the aminopropane tail. The (R) and (S) designations refer to the absolute configuration of this chiral center, which dictates how the molecule interacts with its biological targets. As is common with many psychedelic amphetamines, the (R)-enantiomer is the more pharmacologically active isomer.^{[3][5]}

Comparative Pharmacodynamics

The primary mechanism of action for **Bromo-DragonFLY**'s psychedelic effects is agonism at the serotonin 5-HT2A receptor.^{[2][6]} However, its activity extends to other 5-HT2 subtypes. The

stereochemistry of the molecule profoundly influences its binding affinity and functional potency at these receptors.

Receptor Binding Affinity

Radioligand displacement assays are used to determine the binding affinity (K_i) of a compound for a specific receptor. Research has consistently shown that the (R)-enantiomer possesses a significantly higher affinity for both 5-HT2A and 5-HT2C receptors compared to the (S)-enantiomer.[\[5\]](#)[\[7\]](#)

Compound	5-HT2A (K_i , nM)	5-HT2C (K_i , nM)	5-HT2B (K_i , nM)
(R)-(-)-Bromo-DragonFLY	0.04	0.02	0.19
(S)-(+)-Bromo-DragonFLY	Data not consistently reported, but significantly lower affinity than (R) enantiomer	Data not consistently reported, but significantly lower affinity than (R) enantiomer	Data not available
(Data for the racemate unless specified) [7]			

Functional Activity

Functional assays measure the ability of a compound to activate a receptor and elicit a cellular response, typically reported as the half-maximal effective concentration (EC50). **Bromo-DragonFLY** acts as a potent full agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[\[7\]](#) The (R)-enantiomer is the more potent agonist, a finding consistent with its higher binding affinity.[\[8\]](#)

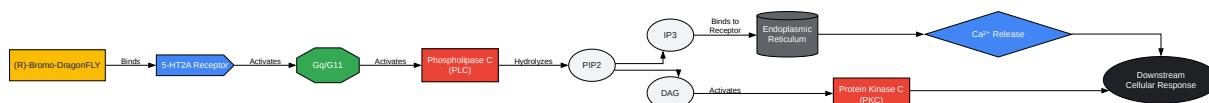
Compound	Receptor	Assay Type	Potency (EC50, nM)
(R,S)-Bromo-DragonFLY	5-HT2A	Calcium Mobilization	0.05
(Data represents the racemate) [9]			

Monoamine Oxidase A (MAO-A) Inhibition

In addition to its potent activity at serotonin receptors, **Bromo-DragonFLY** is also a competitive inhibitor of monoamine oxidase A (MAO-A), with a reported K_i value of 0.352 μM .^{[10][11]} This inhibition can contribute to its overall pharmacological and toxicological profile by preventing the breakdown of monoamine neurotransmitters like serotonin.^[7]

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. The receptor couples to Gq/G11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), leading to downstream cellular responses that underpin the compound's psychoactive effects.



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Canonical 5-HT2A receptor Gq/G11 signaling pathway.

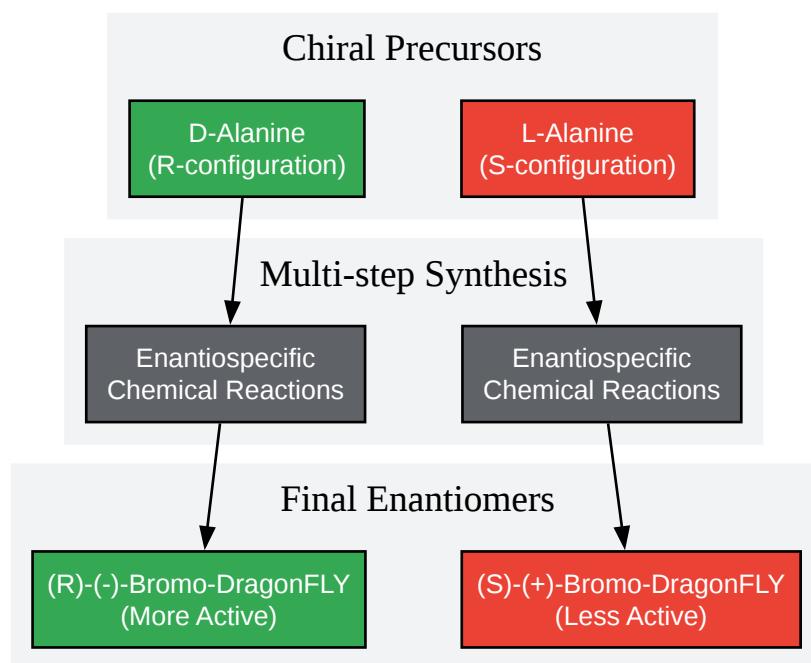
In Vivo Activity: Head-Twitch Response (HTR)

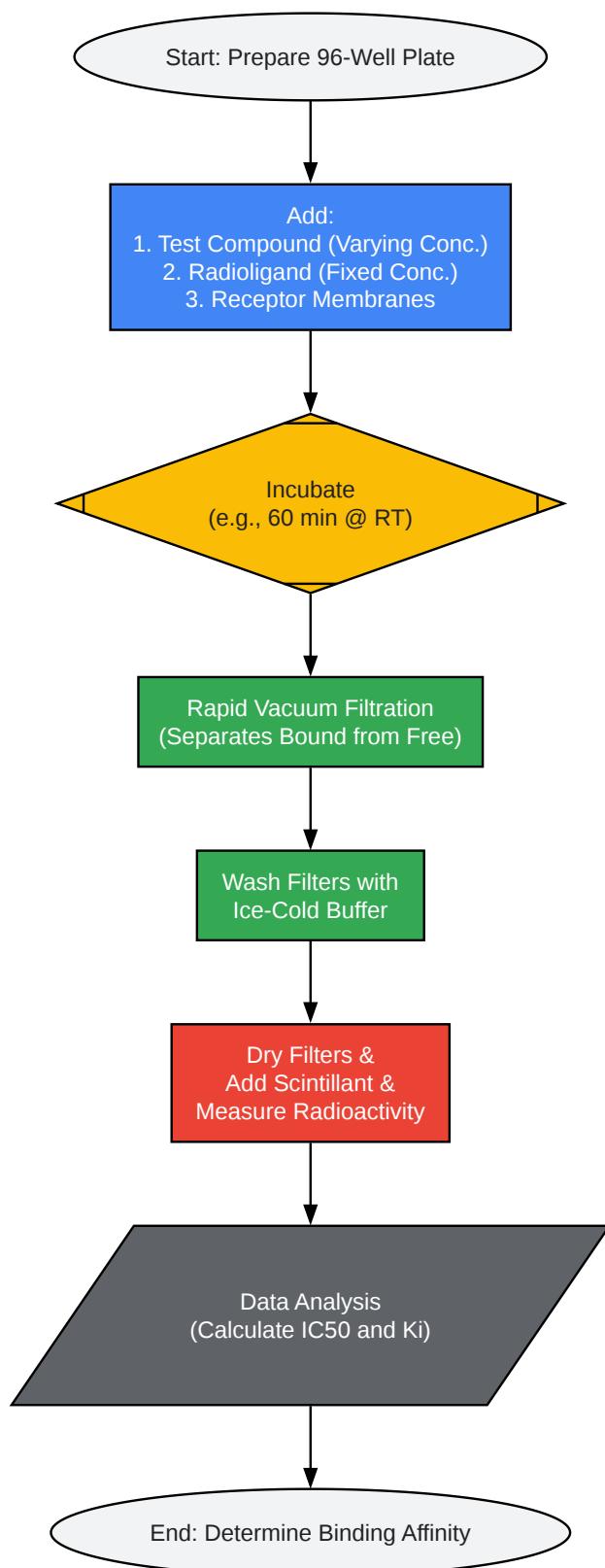
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential in humans.^{[12][13]} Studies have demonstrated that racemic **Bromo-DragonFLY** is extremely potent in inducing the HTR in mice. While specific data for the individual enantiomers is not readily available, it is inferred from the in vitro data that the (R)-enantiomer is primarily responsible for this potent in vivo activity.

Compound	HTR Potency (ED50, $\mu\text{mol/kg}$)
(R,S)-Bromo-DragonFLY	0.20
2,5-Dimethoxy-4-bromoamphetamine (DOB)	0.75
(Data from C57BL/6J mice)[12][14]	

Synthesis and Enantiomeric Resolution

The initial synthesis of **Bromo-DragonFLY** by David E. Nichols and colleagues in 1998 produced a racemic mixture.[15] A subsequent enantiospecific synthesis was developed in 2001, which allowed for the isolation and individual study of the (R) and (S) enantiomers.[5][16] The synthesis of the more active (R)-enantiomer strategically utilizes a derivative of D-alanine as a chiral starting material, ensuring the desired stereochemistry in the final product.[17]





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References

- 1. researchgate.net [researchgate.net]
- 2. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. April 26, 2016: What is Bromo-DragonFly? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro characterization of new psychoactive substances at the μ -opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]

- 16. File:2001 Synthesis of (R)-(-)-Bromo-DragonFLY.svg - Wikimedia Commons [commons.wikimedia.org]
- 17. bibliography.maps.org [bibliography.maps.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers of Bromo-DragonFLY]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250283#r-bromo-dragonfly-vs-s-bromo-dragonfly-enantiomers]

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